molecular formula C20H19NO6 B2377012 Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate CAS No. 847406-39-7

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate

Cat. No.: B2377012
CAS No.: 847406-39-7
M. Wt: 369.373
InChI Key: MJHCWGWIAVNKQV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring system, an ethyl ester group, and a methoxyphenoxyacetamido substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenoxyacetamido Group: This step involves the reaction of the benzofuran derivative with 2-methoxyphenoxyacetic acid or its derivatives under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrobenzofuran derivatives.

Scientific Research Applications

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate
  • Ethyl 3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxylate

Uniqueness

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(13-8-4-5-9-14(13)27-19)21-17(22)12-26-16-11-7-6-10-15(16)24-2/h4-11H,3,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHCWGWIAVNKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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